molecular formula C15H23ClN2O2 B11835952 (R)-4-N-CBZ-2-PROPYLPIPERAZINE-HCl CAS No. 1217717-24-2

(R)-4-N-CBZ-2-PROPYLPIPERAZINE-HCl

Cat. No.: B11835952
CAS No.: 1217717-24-2
M. Wt: 298.81 g/mol
InChI Key: LGMJQFAJMMIYIS-PFEQFJNWSA-N
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Description

®-4-N-CBZ-2-PROPYLPIPERAZINE-HCl is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyl carbamate (CBZ) protecting group attached to the nitrogen atom of the piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-N-CBZ-2-PROPYLPIPERAZINE-HCl typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of pyrazine derivatives.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

    Protection with CBZ Group: The CBZ protecting group is introduced by reacting the piperazine derivative with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-4-N-CBZ-2-PROPYLPIPERAZINE-HCl follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-4-N-CBZ-2-PROPYLPIPERAZINE-HCl can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the CBZ group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N-oxides.

    Reduction: Formation of reduced derivatives such as amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

®-4-N-CBZ-2-PROPYLPIPERAZINE-HCl has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-N-CBZ-2-PROPYLPIPERAZINE-HCl involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The CBZ group may play a role in enhancing the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-4-N-Boc-2-PROPYLPIPERAZINE-HCl: Similar structure but with a Boc protecting group instead of CBZ.

    ®-4-N-Fmoc-2-PROPYLPIPERAZINE-HCl: Similar structure but with an Fmoc protecting group instead of CBZ.

Uniqueness

®-4-N-CBZ-2-PROPYLPIPERAZINE-HCl is unique due to the presence of the CBZ protecting group, which provides specific chemical properties such as stability and reactivity. This makes it particularly useful in certain synthetic and research applications where other protecting groups may not be suitable.

Properties

CAS No.

1217717-24-2

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

benzyl (3R)-3-propylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-2-6-14-11-17(10-9-16-14)15(18)19-12-13-7-4-3-5-8-13;/h3-5,7-8,14,16H,2,6,9-12H2,1H3;1H/t14-;/m1./s1

InChI Key

LGMJQFAJMMIYIS-PFEQFJNWSA-N

Isomeric SMILES

CCC[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CCCC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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